molecular formula FH3N2OS B14705341 Sulfuramidimidic fluoride CAS No. 25278-01-7

Sulfuramidimidic fluoride

Cat. No.: B14705341
CAS No.: 25278-01-7
M. Wt: 98.10 g/mol
InChI Key: BYIAHUQSQADMPW-UHFFFAOYSA-N
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Description

Sulfuramidimidic fluoride (SAIF) is a sulfur(VI)-based compound characterized by a sulfonamide core functionalized with an amidimidic group and a fluoride moiety. Its structure combines the electrophilic sulfur-fluorine bond with the nucleophilic nitrogen-rich amidimidic group, enabling diverse reactivity in click chemistry and medicinal applications . SAIF is synthesized via sulfur(VI) fluoride exchange (SuFEx) reactions, a class of click chemistry known for high efficiency and stability under physiological conditions .

Properties

CAS No.

25278-01-7

Molecular Formula

FH3N2OS

Molecular Weight

98.10 g/mol

InChI

InChI=1S/FH3N2OS/c1-5(2,3)4/h(H3,2,3,4)

InChI Key

BYIAHUQSQADMPW-UHFFFAOYSA-N

Canonical SMILES

NS(=N)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfuramidimidic fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonamides with fluorinating agents. For example, the reaction of sulfonamides with Pyry-BF4 and MgCl2 can produce sulfonyl fluorides, which can then be converted to this compound . Another method involves the use of thionyl fluoride or Xtalfluor-E® to convert sulfonic acids or their salts into sulfonyl fluorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient reaction conditions. The use of transition-metal-free one-pot methods has been demonstrated to be effective for the preparation of sulfonyl fluorides from sulfonates or sulfonic acids . These methods offer high efficiency and compatibility under mild reaction conditions.

Chemical Reactions Analysis

SuFEx Reactivity with Proteins

SAFs form covalent conjugates with proteins through nucleophilic attack by tyrosine (Tyr) or lysine (Lys) residues. Key findings include:

  • Reaction Mechanism : Proximity to cationic residues (e.g., arginine or lysine) lowers the activation barrier by stabilizing the transition state via fluoride ion extraction and pKa modulation of the nucleophile .

  • Selectivity : SAFs react selectively in protein binding pockets. For example:

    • PARP1 : SAF 2 modifies the NAD⁺ binding site, confirmed by LC-MS/MS .

    • MIF and EPHX2 : SAF 13 reacts with Pro1 in macrophage migration inhibitory factor (MIF), while SAF 9 targets Tyr466 in epoxide hydrolase 2 (EPHX2) .

Table 1 : Protein targets and reactive residues of SAFs

SAF CompoundProtein TargetReactive ResidueFunctional Consequence
2 PARP1NAD⁺ siteIrreversible inhibition
9 EPHX2Tyr466Active-site modification
13 MIFPro1Covalent adduct formation

Comparative Reactivity in SuFEx Chemistry

SAFs exhibit distinct reactivity compared to other SuFEx electrophiles:

  • Electrophilicity : SAFs are less reactive than arylfluorosulfates due to electron-rich S=NR bonds .

  • Kinetic vs. Thermodynamic Control : SAF conjugation is kinetically controlled, requiring precise alignment of the sulfur center with nucleophilic residues .

Table 2 : Reactivity order of SuFEx electrophiles

Electrophile TypeReactivity (Descending Order)
Iminosulfur oxydifluoride–N=SOF₂ > -SO₂F > –OSO₂F
Sulfonyl fluoridesModerate
ArylfluorosulfatesHigh

Racemization and Stability

SAFs are prone to racemization via fluoride-mediated nucleophilic attack at the sulfur center. Key observations:

  • Racemization Pathways : Tetraalkylammonium fluorides (e.g., TMAF) accelerate racemization by generating free fluoride ions .

  • Mitigation Strategies : Fluoride trapping agents (e.g., tris(pentafluorophenyl)borane) preserve stereochemical integrity during SuFEx reactions .

Limitations and Challenges

  • Synthetic Complexity : SAF synthesis requires stringent control of reaction conditions to prevent side reactions (e.g., over-fluorination) .

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) improve yields but risk hydrolysis in aqueous environments .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sulfuramidimidic fluoride involves the formation of stable covalent linkages with target molecules through the SuFEx reaction. This process allows the compound to interact with specific molecular targets, such as proteins, and to exert its effects by modifying their structure and function . The molecular targets and pathways involved in these interactions are often related to the biological activity of the compound, such as its ability to inhibit enzymes or modulate protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

SAIF belongs to a broader family of fluorinated sulfonamide derivatives. Key comparisons include:

Compound Core Structure Functional Groups Key Applications
Sulfuramidimidic fluoride Sulfonamide + amidimidic + fluoride S-F, N-H, imidazole-like N SuFEx click chemistry, drug discovery
Chesulfamide Sulfonamide + chlorophenyl S=O, Cl, NH₂ Fungicidal agrochemicals
Aliphatic sulfonyl fluorides Sulfonyl fluoride + alkyl chain S-F, R-SO₂F Polymer crosslinking, probes
Sulfuryl fluoride SO₂F₂ Two S-F bonds Fumigant, industrial use
  • Chesulfamide : Unlike SAIF, Chesulfamide lacks the amidimidic group but incorporates a chlorophenyl ring, enhancing its fungicidal activity. Its mechanism involves disrupting fungal cell membranes via sulfonamide-mediated enzyme inhibition .
  • Aliphatic sulfonyl fluorides : These compounds prioritize the sulfonyl fluoride group (SO₂F) over SAIF’s amidimidic-sulfonamide hybrid. Their reactivity is dominated by SuFEx-mediated crosslinking, whereas SAIF’s amidimidic group enables dual reactivity (e.g., hydrogen bonding and fluorophilic interactions) .
  • Sulfuryl fluoride (SO₂F₂): A simpler, gaseous compound with two S-F bonds. It lacks nitrogenous groups, limiting its application to fumigation rather than biomedical uses .

Reactivity Profiles

  • SAIF : Exhibits dual reactivity: (1) The S-F bond undergoes SuFEx with silyl ethers or amines, and (2) the amidimidic group participates in hydrogen bonding or coordination chemistry. This contrasts with sulfonyl fluorides, which primarily react via SuFEx .
  • Iminosulfur oxydifluorides: Compared in Figure 7 of , SAIF shows slower hydrolysis than sulfonyl fluorides due to steric shielding of the S-F bond by the amidimidic group .
  • PFAS sulfonamides : Perfluorinated sulfonamides (e.g., PFOS) are environmentally persistent but lack SAIF’s click-compatibility, limiting their utility in precision chemistry .

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